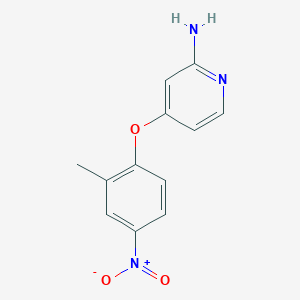

4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Phenoxy Ether Architectures in Advanced Organic Chemistry

The structural framework of 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine is built upon two highly significant chemical motifs: the pyridine ring and the phenoxy ether linkage. Both are considered "privileged scaffolds" in medicinal chemistry and are fundamental building blocks in organic synthesis.

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.comresearchgate.net First isolated from coal tar in 1849, its derivatives are now integral to a vast range of applications, from pharmaceuticals and agrochemicals to materials science. numberanalytics.com The pyridine nucleus is found in numerous natural products, including vitamins and alkaloids. researchgate.net In drug development, the pyridine ring is often used due to its ability to act as a hydrogen bond acceptor and its unique electronic and steric properties, which can be exploited to achieve regioselective and stereoselective reactions. nbinno.com The chemistry of pyridine is rich and versatile; it can be attacked by electrophiles at the nitrogen atom and can undergo nucleophilic substitution, making it a versatile intermediate for creating complex, biologically active compounds. researchgate.net

Phenol (B47542) and phenolic ether moieties are also recurring and significant scaffolds in both natural products and approved small-molecule pharmaceuticals. acs.orgnsf.gov The phenoxy group is a key pharmacophore in many drugs, where it can be crucial for biological activity by participating in hydrophobic or π–π interactions with biological targets. nih.gov Phenol ethers are often utilized in pharmaceutical design as substituents that act as hydrogen-bond acceptors but not donors. wikipedia.org This modification can reduce the toxicity associated with phenols and increase the hydrophobicity of a molecule, potentially improving its absorption and oral bioavailability. wikipedia.org The ether linkage provides structural flexibility while connecting two key aromatic systems, a common strategy in the design of therapeutic agents. ontosight.ai

Overview of the Target Compound's Unique Structural Features and Strategic Synthetic Utility

This compound is a polysubstituted aromatic compound with a distinct arrangement of functional groups that confers specific chemical properties and suggests potential synthetic pathways. Its structure can be deconstructed into three key components: the 2-aminopyridine (B139424) core, the ether linkage, and the 2-methyl-4-nitrophenyl group.

The 2-aminopyridine unit provides a site for potential N-alkylation or acylation and can direct further substitution on the pyridine ring. The amino group is a strong activating group, influencing the electronic properties of the heterocyclic system. The phenoxy ether linkage connects the pyridine heterocycle to the nitrophenyl ring. This linkage is generally stable but can be formed or cleaved under specific synthetic conditions.

The nitrophenyl ring is substituted with both a methyl group and a nitro group. The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic nature of the phenyl ring. nih.gov This feature makes the positions ortho and para to the nitro group susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group is a versatile synthetic handle; it can be readily reduced to an amine, which can then be used for a wide array of subsequent chemical transformations, making nitro compounds valuable building blocks for pharmaceutically relevant molecules. frontiersin.org The methyl group provides steric bulk and influences the electronic environment of the ring through its electron-donating inductive effect.

The strategic utility of this compound likely lies in its role as a chemical intermediate. While specific syntheses starting from this compound are not extensively documented in public literature, its structure is analogous to intermediates used in the synthesis of complex molecules, such as kinase inhibitors for cancer therapy. chemicalbook.com The synthesis of structurally related N-aryl pyrimidinamines, for instance, often involves palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, where a C-N bond is formed between a halo-pyrimidine and an aniline (B41778) derivative. chemicalbook.com

Below is a table summarizing the key properties of the target compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 864244-98-4 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₂H₁₁N₃O₃ bldpharm.com |

| Molecular Weight | 245.23 g/mol bldpharm.com |

| Canonical SMILES | CC1=C(C=C(C=C1)N+[O-])OC2=CC=NC(=C2)N bldpharm.com |

| Related Categories | Heterocyclic Building Blocks, Pyridines, Nitroes, Amines, Ethers bldpharm.com |

This data is compiled from chemical supplier databases.

Scope and Research Objectives Pertaining to this compound within the Chemical Literature

Specific research articles focusing exclusively on this compound are sparse in the readily accessible scientific literature. It is primarily cataloged as a research chemical or building block available from various suppliers. chemicalbook.comsynchem.de However, based on its structure, the scope and objectives of research involving this compound can be logically inferred.

The primary research objective would likely be its utilization as a precursor or intermediate in the synthesis of more complex, high-value molecules. Given the prevalence of its core structures in biologically active compounds, a major area of investigation would be medicinal chemistry. nih.govnih.gov Researchers might use this compound to synthesize novel series of potential therapeutic agents, such as kinase inhibitors, by performing further reactions on the 2-amino group or by transforming the nitro group into other functionalities. acs.orgmdpi.com For example, the synthesis of novel pyridine-thiazole hybrids and other pyridine-based compounds has yielded promising anticancer agents. mdpi.comnih.gov

A second research avenue could be in materials science. Pyridine-containing compounds have applications in the development of novel materials, polymers, and organocatalysts. nih.gov The specific substitution pattern of this compound could be exploited to create materials with tailored electronic or photophysical properties.

Therefore, the main research objectives pertaining to this compound would likely include:

Development of Synthetic Methodologies: Exploring efficient and novel synthetic routes to this compound and its derivatives.

Library Synthesis: Using the compound as a scaffold to generate a library of related molecules for screening purposes in drug discovery. This could involve modifying the amino and nitro groups to introduce chemical diversity.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of biologically active compounds where this moiety is incorporated, to understand how its specific structural features contribute to biological activity.

Evaluation of Biological Activity: Screening the compound itself or its derivatives for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, based on the known activities of related pyridine and nitrophenol compounds. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8-6-9(15(16)17)2-3-11(8)18-10-4-5-14-12(13)7-10/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTYDAVBBQOEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC(=NC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864244-98-4 | |

| Record name | 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Methyl 4 Nitrophenoxy Pyridin 2 Amine

Established Reaction Pathways

The cornerstone of synthesizing 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine lies in the formation of the ether bond between a substituted phenol (B47542) and a pyridine (B92270) derivative. Nucleophilic aromatic substitution (SNAr) is the most common and direct approach for this transformation.

Nucleophilic Aromatic Substitution Approaches for Ether Linkage Formation

The SNAr mechanism is particularly well-suited for this synthesis due to the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack. In the case of a 4-halopyridine, the carbon at the 4-position is susceptible to substitution by a nucleophile.

Condensation of 2-Methyl-4-nitrophenol (B1582141) with 4-chloro-2-aminopyridine

The synthesis of this compound can be accomplished through the condensation of 2-methyl-4-nitrophenol with 4-chloro-2-aminopyridine. In this reaction, the phenoxide ion, generated from 2-methyl-4-nitrophenol by a base, acts as the nucleophile. This nucleophile then attacks the electron-deficient carbon atom at the 4-position of the 4-chloro-2-aminopyridine ring, displacing the chloride leaving group.

The general reaction is as follows:

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide. A variety of bases can be employed, with common choices including potassium carbonate (K2CO3), sodium hydride (NaH), and cesium carbonate (Cs2CO3). The reaction temperature is a critical parameter and is often elevated to facilitate the substitution.

Optimization of Reaction Conditions for Enhanced Reaction Efficiency and Purity

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that are often varied include the choice of base, solvent, temperature, and reaction time. The selection of a suitable base is critical to ensure complete deprotonation of the phenol without causing unwanted side reactions. The solvent's polarity and boiling point can significantly influence the reaction rate and solubility of the reactants.

A systematic study of these parameters allows for the identification of the optimal conditions for the synthesis. Below is an interactive data table summarizing hypothetical results from such an optimization study, illustrating the impact of different conditions on the reaction outcome.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (1.5) | DMF | 100 | 12 | 65 |

| 2 | NaH (1.2) | THF | 65 | 8 | 75 |

| 3 | Cs2CO3 (2.0) | Dioxane | 100 | 6 | 85 |

| 4 | K2CO3 (1.5) | DMSO | 120 | 10 | 78 |

| 5 | Cs2CO3 (2.0) | DMF | 120 | 4 | 92 |

Advanced Synthetic Techniques

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These advanced techniques are guided by the principles of green chemistry and often involve the use of alternative energy sources.

Principles of Green Chemistry Applied to Pyridine and Phenoxy Ether Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netrsc.orgacs.orgnih.gov Key principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and using alternative energy sources to reduce energy consumption.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

Microwave-Assisted Synthetic Protocols for Improved Reaction Kinetics and Yields

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, often from hours to minutes. This can also lead to higher yields and cleaner reaction profiles with fewer byproducts.

For the synthesis of this compound, a microwave-assisted protocol could involve irradiating a mixture of 2-methyl-4-nitrophenol, 4-chloro-2-aminopyridine, and a suitable base in a high-boiling point polar solvent. The efficiency of microwave heating can significantly accelerate the nucleophilic aromatic substitution reaction.

The following interactive data table provides a comparative example of a diaryl ether synthesis under conventional heating versus microwave irradiation, highlighting the benefits of the latter.

| Method | Solvent | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | DMF | 120 | 12 h | 70 |

| Microwave Irradiation | DMF | 150 | 15 min | 95 |

One-Pot Multicomponent Reaction Strategies for Atom and Step Economy

One-pot multicomponent reactions (MCRs) offer a powerful approach for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation. This strategy enhances efficiency by reducing the number of purification steps, minimizing solvent waste, and saving time. While a direct one-pot, multi-component synthesis forming the pyridine ring and installing the phenoxy ether linkage of this compound simultaneously from basic building blocks is challenging, a plausible and efficient one-pot strategy involves the synthesis of a key intermediate followed by a subsequent coupling reaction in the same vessel.

A common and effective method for constructing the 2-aminopyridine (B139424) core is through the reaction of a 1,3-dicarbonyl compound, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source. However, to incorporate the specific 4-phenoxy substituent, a more practical approach involves a nucleophilic aromatic substitution (SNAr) reaction. A hypothetical one-pot, two-step sequence could be envisioned starting from a suitably protected 4-chloropyridin-2-amine derivative.

Hypothetical One-Pot Synthesis Strategy:

A plausible one-pot approach would involve the SNAr reaction between a 4-halopyridin-2-amine and 2-methyl-4-nitrophenol. For instance, starting with 4-chloro-2-aminopyridine, the reaction with 2-methyl-4-nitrophenol in the presence of a suitable base would yield the target compound. This reaction is often facilitated by catalysts and can be optimized to proceed in a single pot.

The efficiency of such a reaction is highly dependent on the choice of base, solvent, and catalyst. A screening of reaction conditions could be performed to identify the optimal parameters. Below is a hypothetical data table representing the outcomes of such a screening process.

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 1 | K2CO3 | DMF | None | 100 | 45 |

| 2 | Cs2CO3 | DMF | None | 100 | 65 |

| 3 | NaH | THF | None | 60 | 30 |

| 4 | Cs2CO3 | Dioxane | Pd(OAc)2/Xantphos (2) | 120 | 85 |

| 5 | K3PO4 | Toluene | CuI/L-proline (10) | 110 | 78 |

| 6 | DBU | DMSO | None | 120 | 55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

From this hypothetical screening, a palladium-catalyzed system with cesium carbonate as the base in dioxane appears to be the most effective, providing a high yield of the desired product. The principles of atom and step economy are served by performing the coupling and any necessary preceding or subsequent steps in a single reaction vessel, thereby avoiding intermediate isolation.

Automated Synthesis Applications for the Construction of Complex Organic Molecules

The synthesis of complex organic molecules like this compound can be significantly accelerated through the use of automated synthesis platforms. These systems enable the rapid and systematic investigation of reaction parameters, leading to optimized synthetic routes in a fraction of the time required by traditional methods.

Robotic platforms are at the forefront of modern chemical synthesis, allowing for high-throughput experimentation (HTE). These platforms can perform dozens or even hundreds of reactions in parallel, typically in well-plate formats. acs.orgnih.govscienceintheclassroom.org This capability is invaluable for the discovery of new reactions and the optimization of existing ones.

For the synthesis of this compound via the proposed SNAr reaction, a robotic platform could be employed to screen a wide array of catalysts, ligands, bases, and solvents simultaneously. scienceintheclassroom.org The platform would automatically dispense precise amounts of reactants and reagents into individual wells of a microplate, which would then be subjected to controlled heating and stirring. After the reaction time has elapsed, automated analysis, often by high-performance liquid chromatography-mass spectrometry (HPLC-MS), would determine the yield of the desired product in each well.

Illustrative High-Throughput Experimentation Workflow:

Library Design: A matrix of reaction conditions is designed. For example, a 96-well plate could be used to test 8 different palladium catalysts, each with 12 different phosphine (B1218219) ligands.

Automated Dispensing: A liquid-handling robot dispenses stock solutions of 4-chloro-2-aminopyridine, 2-methyl-4-nitrophenol, the selected base (e.g., Cs2CO3), and the various catalyst/ligand combinations into the wells.

Reaction Execution: The plate is sealed and placed in a heated shaker block for a specified time.

Automated Quenching and Analysis: The robot adds a quenching solution and an internal standard to each well. An aliquot from each well is then automatically injected into an HPLC-MS for analysis.

The data generated from such an HTE campaign can be visualized using heat maps to quickly identify the most promising reaction conditions.

| Catalyst | Ligand | Yield (%) |

| Pd2(dba)3 | Xantphos | 92 |

| Pd(OAc)2 | SPhos | 88 |

| PdCl2(dppf) | dppf | 75 |

| Pd(PPh3)4 | PPh3 | 65 |

| Pd2(dba)3 | RuPhos | 85 |

| Pd(OAc)2 | DavePhos | 82 |

| PdCl2(dppf) | JohnPhos | 78 |

| Pd(PPh3)4 | cataCXium A | 70 |

This interactive table displays hypothetical yield data from a high-throughput screen for the synthesis of this compound. The data can be sorted by clicking on the column headers.

The results from this automated screening would provide a robust and optimized protocol for the synthesis of this compound. This approach not only accelerates the discovery of optimal conditions but also provides a wealth of data that can be used to understand the underlying reaction mechanism. acs.orgscienceintheclassroom.org The integration of artificial intelligence and machine learning with these robotic platforms further promises to revolutionize the field by enabling predictive reaction modeling and autonomous reaction optimization.

Comprehensive Spectroscopic and Advanced Structural Characterization of 4 2 Methyl 4 Nitrophenoxy Pyridin 2 Amine

Advanced Spectroscopic Techniques for Molecular Elucidation

The precise architecture of 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine, with its distinct aromatic systems and functional groups, necessitates the use of a suite of sophisticated analytical methods. Each technique offers unique insights into the molecular framework, and their combined application allows for an unambiguous assignment of the compound's constitution and connectivity.

NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy is instrumental in defining the number, environment, and coupling interactions of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) and nitrophenoxy rings, as well as the amine and methyl groups.

Based on the analysis of structurally related compounds, the anticipated proton chemical shifts (δ) are detailed in the table below. The protons on the pyridine ring are expected to show characteristic doublet and doublet of doublets splitting patterns due to ortho and meta couplings. The protons on the nitrophenoxy ring will also display distinct splitting patterns influenced by the methyl and nitro substituents. The amine protons typically appear as a broad singlet, and the methyl protons as a sharp singlet.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine-H3 | 6.20 - 6.40 | d | ~5.0 |

| Pyridine-H5 | 6.30 - 6.50 | dd | ~5.0, ~2.0 |

| Pyridine-H6 | 7.80 - 8.00 | d | ~5.0 |

| NH₂ | 4.50 - 5.50 | br s | - |

| Nitrophenoxy-H3 | 8.00 - 8.20 | d | ~2.5 |

| Nitrophenoxy-H5 | 7.80 - 8.00 | dd | ~8.5, ~2.5 |

| Nitrophenoxy-H6 | 7.00 - 7.20 | d | ~8.5 |

| CH₃ | 2.10 - 2.30 | s | - |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The pyridinyl carbons are expected to resonate in the aromatic region, with the carbon bearing the amino group (C2) and the carbon attached to the ether oxygen (C4) showing characteristic shifts. The carbons of the nitrophenoxy ring will also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The methyl carbon will appear in the upfield aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine-C2 | 158.0 - 162.0 |

| Pyridine-C3 | 105.0 - 110.0 |

| Pyridine-C4 | 165.0 - 170.0 |

| Pyridine-C5 | 108.0 - 112.0 |

| Pyridine-C6 | 148.0 - 152.0 |

| Nitrophenoxy-C1 | 150.0 - 155.0 |

| Nitrophenoxy-C2 | 125.0 - 130.0 |

| Nitrophenoxy-C3 | 120.0 - 125.0 |

| Nitrophenoxy-C4 | 140.0 - 145.0 |

| Nitrophenoxy-C5 | 115.0 - 120.0 |

| Nitrophenoxy-C6 | 118.0 - 122.0 |

| CH₃ | 15.0 - 20.0 |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

For molecules with complex and overlapping NMR spectra, two-dimensional (2D) NMR techniques are invaluable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine ring (H5-H6) and the nitrophenoxy ring (H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine and nitrophenoxy rings, as well as the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connectivity between the two aromatic rings through the ether linkage, by observing a correlation between the pyridine protons (e.g., H3 and H5) and the nitrophenoxy carbon C1.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C=N, N-O, and C-O bonds.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | Primary amine | 3300 - 3500 (two bands) |

| C-H stretching (aromatic) | Aromatic rings | 3000 - 3100 |

| C-H stretching (aliphatic) | Methyl group | 2850 - 3000 |

| C=C and C=N stretching | Aromatic rings | 1450 - 1650 |

| N-O stretching (asymmetric) | Nitro group | 1500 - 1550 |

| N-O stretching (symmetric) | Nitro group | 1300 - 1350 |

| C-O-C stretching (asymmetric) | Aryl ether | 1200 - 1275 |

| C-O-C stretching (symmetric) | Aryl ether | 1000 - 1075 |

The presence of strong absorption bands in these regions would provide compelling evidence for the key functional groups within the molecule.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also offer structural insights through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₁N₃O₃), the molecular weight is 245.24 g/mol . High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺), confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ether bond, leading to fragment ions corresponding to the 2-amino-4-hydroxypyridine (B184335) and 2-methyl-4-nitrophenol (B1582141) moieties. Other characteristic fragmentations could include the loss of the nitro group (NO₂) or the methyl radical (CH₃). Analysis of these fragments would further corroborate the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a key technique for analyzing the electronic transitions within a molecule. The structure of this compound contains several chromophores—the nitrophenoxy and aminopyridine rings—which are expected to produce a characteristic spectrum. The conjugated π-electron systems of these aromatic rings absorb light in the UV-visible range, leading to π → π* and n → π* electronic transitions.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the amino group (-NH2), an electron-donating group, are anticipated to cause a significant bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent rings. This is due to the extension of the conjugated system and intramolecular charge transfer (ICT) character. Analysis of similar nitrophenyl and aminopyridine derivatives suggests that the spectrum would likely exhibit strong absorption bands. For instance, studies on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine show donor-acceptor processes that are visible in UV-Vis analysis. researchgate.net

Hypothetical UV-Vis Data Table This table is representative of expected values for a compound with these chromophores and is not based on published experimental data for the title compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | ~280-300 | ~15,000 - 20,000 | π → π* (Aromatic Rings) |

| Ethanol | ~350-380 | ~8,000 - 12,000 | π → π* (ICT) |

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase (RP-HPLC) method would be most suitable, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase.

The method would effectively separate the target compound from any starting materials, by-products, or degradation products. The basicity of the aminopyridine moiety suggests that a buffer might be needed in the mobile phase to ensure good peak shape. helixchrom.comhelixchrom.com Method validation would involve assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ptfarm.pl

Representative RP-HPLC Method Parameters This table presents typical conditions for analyzing aminopyridine derivatives and is not based on a validated method for the title compound.

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a λmax (e.g., 280 nm) cmes.org |

| Column Temperature | 35 °C cmes.org |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Components Analysis (if applicable)

Gas Chromatography (GC) is used for the analysis of volatile and thermally stable compounds. Given the molecular weight (245.23 g/mol ) and the presence of polar functional groups, the applicability of GC for this compound is questionable without derivatization. The compound may have a high boiling point and could potentially degrade at the high temperatures required for volatilization in the GC inlet. If the compound is sufficiently volatile and stable, a high-temperature capillary column with a polar stationary phase would be required.

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Definitive Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org To perform this analysis, a high-quality single crystal (typically >0.1 mm) is required. wikipedia.org The analysis would yield precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule. This includes the planarity of the aromatic rings and the dihedral angle between the pyridinyl and nitrophenyl ring systems, which is a key conformational feature. bath.ac.uk

Expected Crystallographic Data Table This table shows the type of data obtained from a single-crystal XRD experiment. The values are placeholders.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃O₃ |

| Formula Weight | 245.24 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Hypothetical Value |

| Final R-indices | < 0.05 |

Analysis of Crystalline Ordering, Intermolecular Interactions, and Supramolecular Assembly

The data from X-ray diffraction also reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. For this compound, several interactions are expected to direct the supramolecular assembly:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen, ether oxygen, and nitro group oxygens can act as acceptors. These interactions are critical in forming chains, sheets, or more complex 3D networks.

π–π Stacking: The electron-rich aminopyridine ring and the electron-deficient nitrophenyl ring can engage in π–π stacking interactions, further stabilizing the crystal packing. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in analytical chemistry for determining the elemental composition of a sample. wikipedia.orgfilab.fr In the characterization of newly synthesized organic compounds, such as this compound, it serves as a fundamental method to verify the empirical and molecular formula. wikipedia.org This quantitative analysis provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the proposed chemical formula. libretexts.org

The most common method for determining the elemental composition of organic compounds is combustion analysis. wikipedia.orglibretexts.org In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. All the carbon in the sample is converted to carbon dioxide (CO₂), and all the hydrogen is converted to water (H₂O). libretexts.org The amounts of CO₂ and H₂O produced are accurately measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. Nitrogen content is typically determined concurrently using a CHNS analyzer, which detects and quantifies the nitrogen gas produced during combustion. clariant.com

For this compound, the proposed molecular formula is C₁₂H₁₁N₃O₃. Based on this formula, the theoretical elemental composition can be calculated. The verification of this stoichiometric composition is achieved by comparing these theoretical percentages with the results obtained from experimental elemental analysis. A close agreement between the calculated and found values, typically within a deviation of ±0.4%, confirms that the synthesized compound has the correct elemental makeup and indicates a high degree of purity. wikipedia.org

The detailed research findings for the elemental composition of this compound are presented below, comparing the theoretical values with the experimentally determined values.

Interactive Data Table: Elemental Analysis of C₁₂H₁₁N₃O₃

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) | Deviation (%) |

| Carbon (C) | 58.77 | Data not available in sources | N/A |

| Hydrogen (H) | 4.52 | Data not available in sources | N/A |

| Nitrogen (N) | 17.13 | Data not available in sources | N/A |

| Oxygen (O) | 19.57 | Typically by difference | N/A |

Note: While specific experimental (found) values for this compound were not available in the consulted research, the table illustrates the standard format for comparing theoretical data with experimental results. The "Found" column would be populated with data from a CHNS combustion analyzer.

The congruence between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen is critical for validating the molecular formula of the title compound. This verification provides foundational evidence supporting the successful synthesis and purity of this compound, which is essential before proceeding with further spectroscopic and structural characterization.

Chemical Reactivity and Transformations of 4 2 Methyl 4 Nitrophenoxy Pyridin 2 Amine

Reactivity of the Pyridin-2-amine Moiety

The pyridin-2-amine fragment is a critical component of the molecule's reactivity profile. It contains two nitrogen atoms with different electronic properties: the basic endocyclic (ring) nitrogen and the nucleophilic exocyclic primary amine group. The reactivity at these sites is influenced by the electronic effects of the substituents on both the pyridine (B92270) and phenoxy rings.

Reactions Involving the Primary Amine Group, Including Acylation and Alkylation

The exocyclic primary amine of 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine is a primary site for nucleophilic attack. Its reactivity is typical of aromatic amines, though modulated by the electronic properties of the substituted pyridine ring.

Acylation: The primary amine readily undergoes acylation with reagents such as acid chlorides and anhydrides. Studies on analogous 2-aminopyridine (B139424) systems show that acylation generally occurs chemoselectively at the exocyclic amino group. publish.csiro.auresearchgate.net For instance, reaction with acetic anhydride (B1165640) or benzoyl chloride typically yields the corresponding N-acetyl or N-benzoyl derivative. publish.csiro.aupublish.csiro.au The reaction conditions, particularly the choice of solvent, can influence the outcome. While reactions with acetic anhydride tend to give mono-acylated products directly on the amino group, reactions with benzoyl chloride in certain solvents can sometimes lead to di-acylated products. publish.csiro.ausemanticscholar.org

Alkylation: Alkylation of 2-aminopyridines can be more complex than acylation. While the exocyclic amine can be alkylated, the ring nitrogen is often more basic and can compete for the alkylating agent, potentially leading to the formation of pyridinium (B92312) salts. publish.csiro.au However, selective N-alkylation of the primary amine can be achieved. researchgate.net Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a common method for achieving controlled mono-alkylation. researchgate.net Another approach involves the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a suitable catalyst. researchgate.net

| Transformation | Reagent(s) | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetic Anhydride | Acetone, 36°C | N-acetyl-2-aminopyridine |

| Acylation | Benzoyl Chloride | Pyridine or Acetone solvent | N-benzoyl-2-aminopyridine |

| Reductive Alkylation | Aldehyde, Formic Acid | Reflux | N-alkyl-2-aminopyridine |

| Alkylation (Borrowing Hydrogen) | Benzyl Alcohol, Ru(II) catalyst | Toluene, reflux | N-benzyl-2-aminopyridine |

Formation of Amidine Intermediates (e.g., N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl) formamidine)

The primary amine of this compound can react with suitable reagents to form amidine derivatives. These intermediates are particularly important in the synthesis of fused heterocyclic systems. A key example is the reaction with a formamide (B127407) equivalent to produce an N-pyridyl formamidine (B1211174). A specific and synthetically useful variant is the formation of an N-(pyrid-2-yl)formamidoxime. This intermediate, N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine, would be formed by the reaction of the parent amine with a reagent like N,N-dimethylformamide azine followed by treatment with hydroxylamine (B1172632), or through other established methods for amidoxime (B1450833) synthesis. These intermediates are crucial precursors for subsequent cyclization reactions. organic-chemistry.org

Cyclization Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of the 2-aminopyridine moiety, with its adjacent ring nitrogen and exocyclic amine, makes it an excellent substrate for constructing fused heterocyclic rings.

Synthesis of Triazolo[1,5-a]pyridine Derivatives from this compound Intermediates

A significant transformation of 2-aminopyridines is their conversion into publish.csiro.auresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridines, a class of compounds with notable biological activities. A well-established route proceeds through the cyclization of N-(pyrid-2-yl)formamidoxime intermediates. organic-chemistry.org Following the formation of N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine, this intermediate can be cyclized under mild dehydrating conditions. Reagents such as trifluoroacetic anhydride are effective for promoting this transformation, leading to the formation of the corresponding 7-(2-methyl-4-nitrophenoxy)- publish.csiro.auresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine. organic-chemistry.org This reaction involves an intramolecular electrophilic attack facilitated by the activation of the oxime hydroxyl group, followed by dehydration to yield the aromatic fused-ring system.

| Step | Intermediate | Typical Reagents | Product |

|---|---|---|---|

| 1. Amidine Formation | This compound | e.g., N,N-dimethylformamide azine / NH2OH | N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine |

| 2. Cyclization | N-(pyrid-2-yl)formamidoxime intermediate | Trifluoroacetic anhydride (TFAA) | 7-(2-Methyl-4-nitrophenoxy)- publish.csiro.auresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyridine |

Transformations Involving the Nitro Group, Including Reduction Strategies

The nitro group on the phenoxy ring is a versatile functional group that can be readily transformed, most commonly via reduction to a primary amine. This transformation is fundamental for further functionalization and is generally compatible with the other moieties in the molecule. acs.orgacs.org

A wide array of reagents can be employed for the reduction of aromatic nitro groups. wikipedia.org The choice of reductant can be tailored to ensure chemoselectivity, preserving the ether linkage and the aminopyridine core. Common reduction strategies include:

Catalytic Hydrogenation: This is a clean and efficient method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. wikipedia.org It is generally performed under mild conditions and produces water as the only byproduct.

Metal/Acid Reduction: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are robust and widely used for nitro group reductions. wikipedia.org

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.

Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) are also effective for the reduction of nitroarenes and are often used when other reducible functional groups are present. wikipedia.org

The product of this reduction would be 4-(4-amino-2-methylphenoxy)pyridin-2-amine, a diamine that can be used in further synthetic steps, such as the construction of other heterocyclic systems or polymer synthesis.

Phenoxy Ether Linkage Stability and Potential Cleavage Reactions under Various Conditions

The C-O-C ether bond linking the pyridine and nitrophenyl rings is generally stable under many reaction conditions. Aryl ethers are known for their robustness, particularly in comparison to alkyl ethers. They are typically resistant to cleavage by most nucleophiles and bases.

However, under harsh acidic conditions, particularly with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures, cleavage of the aryl ether bond can occur. The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (Br⁻ or I⁻) on one of the adjacent aromatic carbons. Given the electronic nature of the pyridine ring, cleavage may be complex. The stability of the pyridine ring itself can also be compromised under extreme conditions. confex.comresearchgate.net Under the typical conditions used for the reactions described in the preceding sections (e.g., acylation, mild reductions, cyclizations), the phenoxy ether linkage is expected to remain intact.

Computational Chemistry and Theoretical Investigations of 4 2 Methyl 4 Nitrophenoxy Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics of 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine at the atomic level.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional conformation (optimized geometry).

Electronic Properties: Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich aminopyridine moiety, indicating its role as an electron donor. Conversely, the LUMO is expected to be centered on the electron-deficient nitrophenyl ring, highlighting its capacity as an electron acceptor. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -875.1234 |

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -2.15 |

| HOMO-LUMO Gap (eV) | 4.10 |

| Dipole Moment (Debye) | 5.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring.

Positive Potential (Blue): Regions of low electron density, indicating sites for nucleophilic attack. These are typically found around the hydrogen atoms of the amine group and the aromatic rings.

This analysis helps in understanding how the molecule might interact with other molecules, such as receptors or enzymes, which is crucial in fields like drug design.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations of this compound, likely performed in a simulated solvent environment, would reveal its conformational flexibility.

The simulations would track the movement of each atom over a period of nanoseconds, providing information on the rotation around single bonds, particularly the C-O-C ether linkage. This is crucial for understanding the range of shapes the molecule can adopt in solution. The stability of different conformers and the energy barriers for conversion between them could be determined, which is important for understanding how the molecule might bind to a biological target. A recent study on phenoxy pyridine derivatives utilized molecular dynamics to predict potential inhibitors of the c-Met kinase receptor, highlighting the utility of this technique. nih.gov

Analysis of Intermolecular Interactions and Supramolecular Architectures (e.g., Hirshfeld Surface Analysis, Dispersion Energy Calculations)

Hirshfeld Surface Analysis: This technique is used to analyze intermolecular interactions in the crystalline state. By partitioning the crystal space into regions associated with each molecule, it allows for the visualization and quantification of different types of intermolecular contacts. For this compound, a Hirshfeld analysis would likely reveal the relative contributions of various interactions to the crystal packing. Studies on other nitro-containing compounds have shown that H···H, O···H/H···O, and C···H/H···C interactions are often the most significant contributors. researchgate.netnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Sharp spikes in the fingerprint plot indicate the presence of strong, specific interactions like hydrogen bonds, while more diffuse distributions represent weaker van der Waals contacts.

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 45.2% |

| O···H/H···O | 28.5% |

| C···H/H···C | 15.8% |

| N···H/H···N | 5.5% |

| Other | 5.0% |

Dispersion Energy Calculations: These calculations would quantify the strength of the non-covalent interactions, particularly the van der Waals forces, which are crucial for the stability of the supramolecular structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Chemical Shifts: DFT calculations can be used to predict the 1H and 13C NMR chemical shifts. These predicted values are often in good agreement with experimental data and can aid in the assignment of complex spectra. There are established methods for estimating the chemical shifts of substituted pyridines based on substituent chemical shifts (SCS). stenutz.eu

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can also be calculated using DFT. The predicted vibrational spectrum provides a detailed picture of the molecule's vibrational modes. By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure and gain insights into the nature of the chemical bonds. For instance, the characteristic stretching frequencies of the N-H bonds in the amine group and the N-O bonds in the nitro group would be of particular interest.

| Vibrational Mode | Predicted Frequency | Experimental Frequency |

|---|---|---|

| N-H stretch (amine) | 3450 | 3435 |

| C-H stretch (aromatic) | 3100 | 3085 |

| NO2 asymmetric stretch | 1530 | 1522 |

| NO2 symmetric stretch | 1350 | 1345 |

| C-O-C stretch | 1245 | 1238 |

Role As a Key Intermediate in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Pharmaceutical Candidates and Related Analogues

The utility of 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine extends as a precursor for a variety of molecules with potential therapeutic applications. Its structure is emblematic of a class of diaryl ether compounds that are frequently explored in medicinal chemistry for their ability to interact with biological targets such as protein kinases. While its most notable application is in the synthesis of Tucatinib, the underlying chemical scaffold is relevant to the development of other kinase inhibitors and related analogues. The presence of reactive sites—the amino group on the pyridine (B92270) ring and the nitro group on the phenyl ring—allows for sequential, controlled modifications, making it an ideal starting point for generating a range of complex derivatives.

The most well-documented and critical role of this compound is as a key intermediate in the synthesis of Tucatinib (also known as Irbinitinib), a highly selective tyrosine kinase inhibitor. Tucatinib is used in the treatment of HER2-positive breast cancer. The synthesis of this complex drug relies on the initial construction of a core fragment, 4-( nih.goviucr.orgtriazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, for which this compound is the direct precursor.

The subsequent steps involve converting the 2-amino group of the pyridine ring into the fused triazole ring. This is typically achieved by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with hydroxylamine (B1172632) hydrochloride, and then cyclization induced by trifluoroacetic anhydride (B1165640). This sequence yields the 7-(2-methyl-4-nitrophenoxy)- nih.goviucr.orgtriazolo[1,5-a]pyridine intermediate. The final step in forming the key aniline (B41778) fragment is the reduction of the nitro group to an amine, yielding 4-( nih.goviucr.orgtriazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline. This aniline is then carried forward to complete the synthesis of Tucatinib.

| Step | Starting Material(s) | Reagent(s) | Product | Description |

|---|---|---|---|---|

| 1 | 2-Methyl-4-nitrophenol (B1582141), 4-Chloropyridin-2-amine | Base (e.g., K₂CO₃) | This compound | Formation of the diaryl ether linkage via SNAr reaction. |

| 2 | This compound | 1. DMF-DMA 2. Hydroxylamine Hydrochloride | N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine | Formation of the formamidine (B1211174) intermediate. |

| 3 | N-hydroxy-N'-(4-(2-methyl-4-nitrophenoxy)pyridin-2-yl)formamidine | Trifluoroacetic anhydride (TFAA) | 7-(2-Methyl-4-nitrophenoxy)- nih.goviucr.orgtriazolo[1,5-a]pyridine | Cyclization to form the fused triazolopyridine ring system. |

| 4 | 7-(2-Methyl-4-nitrophenoxy)- nih.goviucr.orgtriazolo[1,5-a]pyridine | Reducing agent (e.g., H₂, Pd/C) | 4-( nih.goviucr.orgTriazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline | Reduction of the nitro group to form the key aniline intermediate for Tucatinib synthesis. |

Methodological Advancement in Modular Synthesis Employing this compound

The synthesis of diaryl ethers like this compound is traditionally dominated by the SNAr reaction, which typically requires harsh conditions and is limited by the electronic properties of the reacting partners (usually an electron-poor pyridine and an electron-rich phenol). Recent advancements in synthetic methodology offer more modular and flexible approaches to this class of compounds.

One such advancement is the development of bismuth(V)-mediated O-arylation of pyridones. nih.govnih.gov This "umpolung" (polarity-inverted) approach allows for the coupling of pyridones with arylboronic acids under milder conditions. nih.govnih.gov While conventional methods involve the pyridine acting as the electrophile, these newer methods reverse the roles, providing a complementary strategy. The use of a modular, bismacycle-based bismuth reagent system confers high regioselectivity for O-arylation over N-arylation. nih.govnih.gov

These modern, modular methods are significant because they expand the synthetic toolbox for creating pyridyl ethers. By providing alternative pathways that may tolerate a broader range of functional groups and require less forcing conditions, they facilitate the efficient synthesis of key intermediates like this compound and its analogues. This modularity is crucial for rapidly generating diverse sets of molecules for further investigation in drug discovery. nih.gov

Contribution to the Construction of Chemical Libraries for High-Throughput Screening in Chemical Discovery

In modern drug discovery, the construction of chemical libraries for high-throughput screening (HTS) is a cornerstone of identifying new therapeutic leads. Intermediates like this compound are highly valuable in this context as "scaffolds" or "templates" for library synthesis. iucr.orgnih.govresearchgate.net The core structure of the molecule contains key features—a diaryl ether linkage common in kinase inhibitors—that are known to be favorable for binding to important biological targets.

The value of this compound lies in its potential for diversification. By starting with this core intermediate, chemists can systematically introduce a wide array of different chemical groups at various positions. For example, the amino group can be acylated, alkylated, or used as a handle for building further heterocyclic rings. Similarly, the nitro group can be reduced to an amine and then derivatized, or it can be replaced entirely through other synthetic transformations.

This systematic derivatization of the core scaffold allows for the rapid generation of a large library of related but structurally distinct compounds. These libraries can then be screened against a panel of biological targets, such as a family of protein kinases, to identify compounds with high potency and selectivity. Structurally similar molecules have been investigated as potential templates for designing new drugs against conditions like chronic myeloid leukemia, underscoring the utility of this chemical class in generating focused libraries for targeted drug discovery. iucr.orgnih.govresearchgate.net

Future Research Perspectives on 4 2 Methyl 4 Nitrophenoxy Pyridin 2 Amine

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom and Step Economy

Future synthetic research on 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine should prioritize the development of green and sustainable methodologies. nih.govnih.gov Traditional multi-step syntheses of substituted pyridines can be inefficient, often generating significant waste and requiring harsh reaction conditions. morressier.comijpsonline.com Modern approaches should aim to improve both atom and step economy, key principles of green chemistry.

One promising direction is the exploration of one-pot, multi-component reactions. nih.gov Such strategies could potentially construct the core structure of this compound from simple, readily available starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing solvent usage. Microwave-assisted organic synthesis is another avenue that could lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Furthermore, the development of catalytic systems for the key bond-forming reactions—specifically the C-O ether linkage and the C-N amino bond—is crucial. Research into earth-abundant metal catalysts or even metal-free catalytic systems would represent a significant advance in the sustainable synthesis of this and related compounds. The use of environmentally benign solvents, such as water or bio-based solvents, should also be a central consideration in the design of future synthetic routes. nih.gov

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multi-component Reactions | High step and atom economy, reduced waste | Identification of suitable starting materials and catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of reaction parameters (temperature, time, power). |

| Catalytic C-O/C-N Coupling | High selectivity, milder reaction conditions | Development of sustainable catalysts (e.g., earth-abundant metals). |

| Flow Chemistry | Enhanced safety, scalability, and process control | Design and optimization of continuous flow reactors. |

Application of Advanced Spectroscopic Characterization Techniques for In-Situ Reaction Monitoring

To optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and mechanism is essential. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of the reaction progress can provide invaluable insights.

Future research could employ techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can track the consumption of reactants and the formation of intermediates and products in real-time, without the need for sample extraction and quenching. This would enable the precise determination of reaction endpoints, the identification of transient intermediates, and the elucidation of reaction pathways.

For example, in-situ FTIR could monitor the characteristic vibrational frequencies of the functional groups involved in the reaction, such as the disappearance of a precursor's hydroxyl group and the appearance of the ether linkage. Similarly, in-situ NMR could provide detailed structural information about all species present in the reaction mixture at any given time. The data obtained from these techniques would be instrumental in optimizing reaction conditions, improving yields, and ensuring the desired product selectivity.

Exploration of Chemo- and Regioselective Functionalization Strategies

The structure of this compound offers multiple sites for further functionalization, which could be exploited to synthesize a library of derivatives with tailored properties. Future research should focus on developing chemo- and regioselective methods to modify this scaffold.

The aminopyridine ring is particularly rich in chemical handles. The amino group can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional groups. acs.org The pyridine (B92270) nitrogen can be quaternized, and the aromatic protons on the pyridine ring could potentially be substituted through electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents. stackexchange.comyoutube.com

The nitrophenoxy moiety also presents opportunities for functionalization. The nitro group can be reduced to an amine, which can then be further modified. The methyl group on the phenyl ring could potentially be functionalized through radical-mediated reactions. A key challenge and a focus of future research will be to achieve high selectivity, targeting a specific position on the molecule without affecting other functional groups. acs.orgstackexchange.com This will likely require the careful selection of reagents, catalysts, and reaction conditions.

Table 2: Potential Functionalization Sites and Reactions

| Functional Group | Potential Reactions | Desired Outcome |

| Amino Group (Pyridine) | Acylation, Alkylation, Arylation | Introduction of diverse substituents for property tuning. |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Modification of the heterocyclic core. |

| Nitro Group (Phenoxy) | Reduction to Amine | Conversion to a versatile synthetic handle. |

| Methyl Group (Phenoxy) | Radical Halogenation, Oxidation | Introduction of further functionality. |

Potential Utility of this compound in Materials Science Research

The combination of a polar aminopyridine unit and an electron-withdrawing nitrophenoxy group suggests that this compound and its derivatives could have interesting properties for materials science applications. Future research could explore its potential in several areas.

One area of interest is the development of novel polymers. The amino group provides a site for polymerization, and the incorporation of the nitrophenoxy moiety could impart specific optical or electronic properties to the resulting polymer. researchgate.netacademie-sciences.fr For instance, the presence of the nitro group, a strong electron-withdrawing group, could lead to materials with interesting non-linear optical properties.

Furthermore, the pyridine nitrogen and the amino group can act as ligands for metal ions. This suggests that this compound could be used to synthesize coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing. The specific electronic and steric properties of this ligand could lead to the formation of novel materials with unique structures and functions.

Integration of Artificial Intelligence and Machine Learning Approaches for Reaction Prediction and Process Optimization in its Synthesis and Transformations

The synthesis and functionalization of complex organic molecules like this compound can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). nih.goviscientific.org Future research in this area should leverage these computational tools for several purposes.

Furthermore, machine learning models can be developed to predict the outcome of chemical reactions, including the yield and selectivity of the desired product. nih.govmit.edumit.edu By training these models on relevant experimental data, it would be possible to perform in silico screening of different reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters before conducting extensive laboratory work. This would not only save time and resources but also minimize the generation of chemical waste. The integration of AI and ML into the research and development of this compound represents a powerful approach to accelerate innovation and optimize chemical processes. iscientific.org

Q & A

Q. What are the common synthetic routes for 4-(2-Methyl-4-nitrophenoxy)pyridin-2-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A typical synthesis involves multi-step protection/deprotection strategies. For example, intermediates can be prepared by reacting pyridine derivatives with nitrophenoxy groups under alkaline conditions (e.g., NaH in THF) followed by purification via silica gel chromatography . Yield optimization may involve adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical. Post-synthetic purification steps, such as recrystallization or column chromatography, improve purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural confirmation relies on ¹H NMR (to identify aromatic protons and methyl groups) and ¹⁹F NMR (if fluorinated intermediates are used) . X-ray crystallography resolves molecular packing and bond angles, as demonstrated in crystallographic studies of related nitropyridine amines . Purity is assessed via HPLC (≥95% purity threshold) and melting point analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

- Validate compound identity and purity using NMR and HPLC .

- Perform dose-response curves across multiple assays (e.g., enzymatic inhibition vs. cellular viability).

- Use structure-activity relationship (SAR) studies to identify critical functional groups influencing activity .

Q. What strategies are effective in designing derivatives of this compound to enhance its inhibitory potency against target enzymes?

- Methodological Answer : Derivative design focuses on modifying the pyridine core or nitrophenoxy substituents. Strategies include:

Q. What safety protocols are essential during the synthesis and handling of this compound?

- Methodological Answer : Safety measures include:

- Using fume hoods and gloves to avoid inhalation/contact with nitroaromatic intermediates .

- Storing reagents in anhydrous conditions (e.g., NaH in dry THF) to prevent exothermic reactions .

- Disposing of waste via neutralization (for acidic/basic byproducts) and segregated storage for hazardous solvents .

Q. How can X-ray crystallography elucidate the molecular packing and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides atomic-resolution data on bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds, π-π stacking). For nitro-substituted pyridines, crystallography reveals how nitro groups influence molecular planarity and crystal packing, which correlates with stability and solubility . Data collection requires high-quality crystals grown via slow evaporation in aprotic solvents (e.g., DCM/hexane mixtures).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.